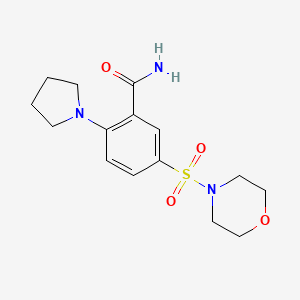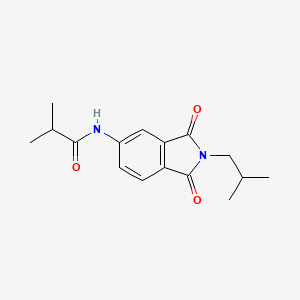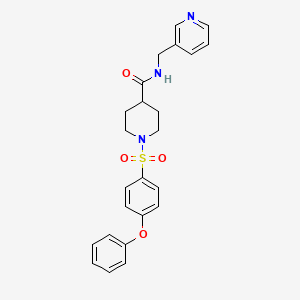![molecular formula C15H24ClN3O3 B4400004 1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride](/img/structure/B4400004.png)
1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride
Übersicht
Beschreibung
1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride is a chemical compound with a complex structure that includes a piperazine ring substituted with a methyl group and a propyl chain linked to a nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 5-methyl-2-nitrophenol, which is then reacted with 1-bromo-3-chloropropane to form 3-(5-methyl-2-nitrophenoxy)propyl bromide. This intermediate is subsequently reacted with 1-methylpiperazine under basic conditions to yield the target compound. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides can be used.
Hydrolysis: Acidic or basic solutions are typically employed.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted piperazine derivatives.
Hydrolysis: Breakdown into smaller fragments depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group may interact with enzymes or receptors, leading to modulation of biological pathways. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-[3-(2-methoxy-5-nitrophenoxy)propyl]piperazine
- 1-Methyl-4-[3-(4-nitrophenoxy)propyl]piperazine
- 1-Methyl-4-[3-(3-nitrophenoxy)propyl]piperazine
Uniqueness
1-Methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride is unique due to the specific positioning of the nitro and methyl groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
1-methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3.ClH/c1-13-4-5-14(18(19)20)15(12-13)21-11-3-6-17-9-7-16(2)8-10-17;/h4-5,12H,3,6-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZVNVAFTXAQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-methylquinolin-8-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B4399923.png)
![4-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4399929.png)
![N-phenyl-4-[(phenylacetyl)amino]benzamide](/img/structure/B4399934.png)
![[4-(4-Methoxyphenyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone](/img/structure/B4399943.png)
![5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4399955.png)
![4-[3-(1-Chloronaphthalen-2-yl)oxypropyl]morpholine;hydrochloride](/img/structure/B4399967.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4399978.png)


![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B4399994.png)


![1-[3-(5-Methyl-2-nitrophenoxy)propyl]imidazole;hydrochloride](/img/structure/B4400022.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4400028.png)
